8-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile
Description
This compound is a tricyclic carbonitrile derivative featuring a 1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,9,11-pentaene core substituted with a 4-benzylpiperazine moiety, a hydroxyl group, and a methyl group. Its molecular complexity arises from the fused bicyclic system and the stereochemically active 2-hydroxypropyl linker.
Properties
IUPAC Name |
5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2/c1-20-15-26(34)32-25-10-6-5-9-24(25)31(27(32)23(20)16-28)19-22(33)18-30-13-11-29(12-14-30)17-21-7-3-2-4-8-21/h2-10,15,22,33H,11-14,17-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMZJELIIXNAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CN4CCN(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reductive amination of a precursor compound with benzylpiperazine, followed by further functionalization to introduce the hydroxypropyl group . The reaction conditions often involve the use of sodium cyanoborohydride in methanol as a reducing agent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the benzyl ring .
Scientific Research Applications
8-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Tricyclic Analogs
Compound A : 11-Ethyl-13-oxo-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,9,11-pentaene-10-carbonitrile (CID 2114010)
- Structural Differences : Replaces the 4-benzylpiperazine-2-hydroxypropyl chain with an ethyl group.
- Molecular Formula : C₁₄H₁₁N₃O (vs. the target compound’s larger formula due to the benzylpiperazine substituent).
Compound B: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- Structural Differences : Features a thiazolo-pyrimidine core instead of a diazatricyclo system.
- Functional Impact : The thiazolo ring enhances π-π stacking, while the furan group increases hydrophobicity. Lower CNS penetration compared to the target compound .
Piperazine-Containing Derivatives
Compound C : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Structural Differences : Utilizes a spirodecane-dione system instead of a tricyclic core.
- Pharmacological Profile : The phenylpiperazine group confers affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors, suggesting the target compound may share similar receptor targets .
Compound D: 7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- Structural Differences: A fluoroquinolone derivative with a dual piperazine-carbopiperazine chain.
- Functional Impact: The fluoroquinolone core prioritizes antibacterial activity, unlike the target compound’s likely CNS focus .
Carbonitrile-Containing Analogues
Compound E : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile
- Structural Differences : Pyrimido-quinazoline core with a furan substituent.
- Functional Impact : The carbonitrile group stabilizes the planar structure, enhancing intercalation with nucleic acids—unlikely in the target compound .
Comparative Data Table
Research Findings and Implications
- Receptor Affinity: Piperazine derivatives often target monoaminergic receptors; the target compound may exhibit dual 5-HT/D₂ activity, similar to Compound C .
- Metabolic Stability: The hydroxyl group in the propyl chain may reduce metabolic clearance compared to non-hydroxylated analogs .
Biological Activity
The compound 8-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure with various functional groups that contribute to its biological activity. The structural formula can be summarized as follows:
- Molecular Formula : C30H37N3O4
- Molecular Weight : 535.6975 g/mol
- CAS Number : 77557-39-2
Research indicates that this compound may act through several mechanisms:
- Inhibition of Oxidative Phosphorylation (OXPHOS) :
- Antitumor Activity :
- Potential Neuroprotective Effects :
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Study | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Study 1 | UM16 (Pancreatic Cancer) | 0.58 | OXPHOS Inhibition |
| Study 2 | MIA PaCa-2 (Pancreatic Cancer) | 118.5 ± 2.2 | ATP Depletion |
| Study 3 | BxPC-3 (Pancreatic Cancer) | 1.0 | OXPHOS Inhibition |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Pancreatic Cancer Model :
- Neuroprotection in Animal Models :
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., polar aprotic solvents for nucleophilic substitutions), and reaction time. Key steps include:
- Coupling of the diazatricyclic core with the hydroxypropyl-piperazine moiety under reflux conditions.
- Selective functionalization of the carbonitrile group to avoid side reactions. Optimization strategies:
- Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry) and identify optimal conditions .
- Monitor intermediates via thin-layer chromatography (TLC) and confirm purity with HPLC (>95% purity threshold) .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at 70°C due to reduced side-product formation |
| Solvent | DMF/THF (1:1) | Balances solubility and reactivity |
| Reaction Time | 12–18 hrs | Shorter durations lead to incomplete coupling |
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?
1H/13C NMR and 2D techniques (COSY, HSQC) are critical for confirming:
- Stereochemistry : NOESY correlations between the 2-hydroxypropyl group and the benzylpiperazine moiety .
- Cyano group placement : Distinct chemical shifts for the carbonitrile carbon (~110–120 ppm in 13C NMR) .
- Purity : Absence of extraneous peaks indicates minimal impurities. Advanced dynamic NMR can assess conformational flexibility in solution .
Q. What preliminary assays are recommended to evaluate its pharmacological potential?
- Enzyme inhibition assays : Screen against kinases or receptors (e.g., serotonin receptors due to the piperazine moiety) using fluorescence polarization .
- Cytotoxicity profiling : Use MTT assays on human cell lines (IC50 determination).
- Computational docking : Prioritize targets via molecular docking (e.g., AutoDock Vina) to guide experimental validation .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved for this compound?
Discrepancies often arise from:
- Batch variability : Ensure synthetic reproducibility via mass spectrometry (HRMS) and elemental analysis .
- Assay conditions : Standardize buffer pH, temperature, and cell passage number.
- Off-target effects : Use proteome-wide profiling (e.g., affinity chromatography coupled with LC-MS/MS) to identify unintended interactions .
Q. What computational methods are effective in predicting its metabolic stability and reactivity?
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict sites of oxidative metabolism (e.g., benzylic positions) .
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots.
- Machine Learning (ML) : Train models on ADME datasets to predict bioavailability and clearance .
Q. How can reaction pathways be validated for the formation of unexpected byproducts?
- Mechanistic studies : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer steps .
- In situ monitoring : Employ Raman spectroscopy or ReactIR to detect transient intermediates.
- High-resolution mass spectrometry (HRMS) : Assign exact masses to byproducts and propose fragmentation pathways .
Q. What strategies improve selectivity in modifying the diazatricyclic core for enhanced bioactivity?
- Directed C–H functionalization : Use palladium catalysts with directing groups (e.g., pyridine) to regioselectively introduce substituents .
- Protecting group strategies : Temporarily block the hydroxypropyl group during nitrile modifications .
- Structure-Activity Relationship (SAR) : Systematically vary substituents and correlate with activity (e.g., logP vs. IC50) .
Methodological Considerations
- Statistical Validation : Use ANOVA to assess significance in biological assays (p < 0.05 threshold) .
- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing synthetic protocols .
- Collaborative Tools : Leverage platforms like Chemotion for open-access spectral data and reaction repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
